4-(2-Aminoethyl)benzoic acid hydrochloride (also known as 4-(2-aminoethyl)benzoic acid chloride hydrochloride) is a chemical compound synthesized through various methods, including the reaction of 4-bromobenzoic acid with ethylenediamine followed by hydrolysis and acidification []. Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].
Research suggests that 4-(2-Aminoethyl)benzoic acid hydrochloride might possess various properties relevant to scientific research, although its specific applications are still under investigation. Here are some potential areas of exploration:
4-(2-Aminoethyl)benzoic acid hydrochloride, with the chemical formula CHClNO and CAS number 60531-36-4, is a hydrochloride salt of 4-(2-aminoethyl)benzoic acid. This compound is characterized by its white crystalline appearance and has a melting point exceeding 350 °C. It is soluble in water and exhibits basic properties due to the presence of an amino group in its structure. The molecular weight of this compound is approximately 201.65 g/mol .
These reactions are essential for synthesizing derivatives used in pharmaceuticals and biochemistry .
The synthesis of 4-(2-aminoethyl)benzoic acid hydrochloride typically involves the following steps:
Alternative methods may involve using different precursors or reagents to achieve similar results .
4-(2-Aminoethyl)benzoic acid hydrochloride finds applications in several fields:
Studies on the interactions of 4-(2-aminoethyl)benzoic acid hydrochloride reveal its potential effects on various biological systems. Notably:
Several compounds share structural similarities with 4-(2-aminoethyl)benzoic acid hydrochloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Aminomethyl)benzoic acid | CHNO | Contains an aminomethyl group instead of aminoethyl |
| 4-Aminobenzoic acid | CHNO | Lacks the ethyl chain; simpler structure |
| 4-(2-Hydroxyethyl)benzoic acid | CHO | Contains a hydroxyl group instead of an amino group |
The uniqueness of 4-(2-aminoethyl)benzoic acid hydrochloride lies in its specific combination of an amino group and a carboxylic acid on a benzene ring, which allows for versatile reactivity and potential biological activity not found in simpler derivatives. Its role as a precursor in peptide synthesis further distinguishes it from other similar compounds .
Corrosive;Irritant